Descarbamoylnovobiocin

Description

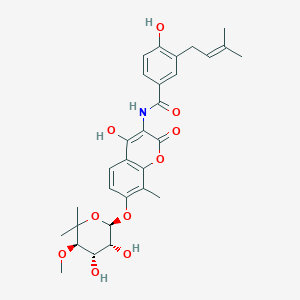

Structure

3D Structure

Properties

IUPAC Name |

N-[7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-4-hydroxy-8-methyl-2-oxochromen-3-yl]-4-hydroxy-3-(3-methylbut-2-enyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35NO10/c1-14(2)7-8-16-13-17(9-11-19(16)32)27(36)31-21-22(33)18-10-12-20(15(3)25(18)40-28(21)37)39-29-24(35)23(34)26(38-6)30(4,5)41-29/h7,9-13,23-24,26,29,32-35H,8H2,1-6H3,(H,31,36)/t23-,24+,26+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHGFJZFJRMSOS-NANZAVOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)O)CC=C(C)C)OC4C(C(C(C(O4)(C)C)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)O)CC=C(C)C)O[C@H]4[C@@H]([C@@H]([C@H](C(O4)(C)C)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201314503 | |

| Record name | Descarbamoylnovobiocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75057-97-5 | |

| Record name | Descarbamoylnovobiocin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75057-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Descarbamoylnovobiocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies and Analogue Design

Systematic Structural Modifications of the Descarbamoylnovobiocin Scaffold

Systematic modifications of the this compound scaffold have provided valuable insights into the structural requirements for its antibacterial activity. By altering specific functional groups and ring systems, researchers have been able to delineate the pharmacophoric elements essential for potent inhibition of DNA gyrase.

The noviose sugar is a key component of this compound, and its structural features play a crucial role in the molecule's interaction with its target enzyme. Modifications to this sugar moiety have been a central focus of SAR studies.

The hydroxyl groups of the noviose sugar are critical for the activity of this compound. The 3''-hydroxyl group serves as the attachment point for the pyrrolyl-2-carboxyl moiety, and acylation at this position is essential for DNA gyrase inhibition. nih.govnih.govresearchgate.net Studies have shown that analogues lacking a substituent at the 3''-OH position are devoid of significant activity. nih.govnih.govresearchgate.net

The 4''-hydroxyl group is also important. In related aminocoumarin antibiotics, the presence or absence of a methyl group at this position can influence activity. For instance, the inactivation of the methyltransferase gene cloP in the clorobiocin (B606725) biosynthetic pathway resulted in derivatives lacking the 4''-methyl group. In these analogues, the position of the 5-methylpyrrole-2-carbonyl (MePC) group on the noviose sugar varied, with attachment at the 4''-OH position resulting in the highest antibacterial activity.

The introduction of dialkyl substituents on the noviose sugar has been explored as a strategy to enhance the antibacterial properties of aminocoumarin antibiotics. While specific data on this compound is limited, studies on related compounds have shown that the introduction of gem-dimethyl groups at the 5''-position of the noviose ring can lead to analogues with improved in vitro and in vivo antibacterial activity. The inactivation of the C-methyltransferase gene cloU in the clorobiocin biosynthetic pathway led to the formation of desmethyl-clorobiocin, which lacks the axial methyl group at the C-5 position of the noviose moiety, highlighting the feasibility of modifying this position.

The coumarin (B35378) ring is another essential pharmacophoric element of this compound. Its planar structure and the substituents attached to it are critical for the molecule's interaction with the ATP-binding site of DNA gyrase.

The nature of the substituent at the 8'-position of the coumarin ring significantly influences the gyrase inhibitory activity of this compound analogues. A systematic study comparing analogues with hydrogen, a methyl group, or a chlorine atom at this position revealed that substitution generally enhances activity compared to the unsubstituted analogue. nih.govnih.govresearchgate.net

Interestingly, the optimal substituent at the 8'-position was found to be dependent on the nature of the acyl group at the 3''-OH position of the noviose sugar. When a carbamoyl (B1232498) group is present at the 3''-position (as in novobiocin), an 8'-methyl group results in higher activity. nih.govnih.govresearchgate.net In contrast, for analogues bearing the 5-methyl-pyrrol-2-carbonyl (MePC) group at the 3''-position (as in clorobiocin, a close analogue of this compound), an 8'-chlorine atom confers superior activity. nih.govnih.govresearchgate.net This suggests a synergistic interaction between the coumarin and noviose substituents in optimizing the molecule's fit within the gyrase active site. nih.govnih.govresearchgate.net

| 8'-Substituent | 3''-Acyl Group | Relative Gyrase Inhibitory Activity (IC50) |

|---|---|---|

| H | H (Descarbamoyl) | Inactive |

| CH3 | H (Descarbamoyl) | Inactive |

| Cl | H (Descarbamoyl) | Inactive |

| H | Carbamoyl | + |

| CH3 | Carbamoyl | +++ |

| Cl | Carbamoyl | ++ |

| H | MePC | ++ |

| CH3 | MePC | +++ |

| Cl | MePC | ++++ |

The 5-methyl-pyrrol-2-carbonyl (MePC) moiety is a key pharmacophore of this compound, responsible for critical interactions within the ATP-binding site of DNA gyrase. nih.govnih.gov Its transfer to the 3''-hydroxyl of the noviose scaffold is a crucial step in the biosynthesis of related aminocoumarin antibiotics. nih.gov

SAR studies have unequivocally demonstrated that the presence of an acyl group at the 3''-OH position is essential for antibacterial activity. nih.govnih.govresearchgate.net A comparison of analogues with different acyl groups at this position revealed that the MePC group is more effective than a carbamoyl group in inhibiting DNA gyrase. nih.govnih.govresearchgate.net This highlights the importance of the specific size, shape, and electronic properties of the pyrrole (B145914) ring in optimizing the binding affinity of the inhibitor. While extensive modifications of the pyrrole ring itself in the context of this compound have not been widely reported, the existing data strongly suggest that this moiety is a critical determinant of the compound's biological activity.

Alterations to the Linker Regions

The this compound molecule contains several key linkages that connect its three main components: the aminocoumarin core, the noviose sugar, and the benzamide side chain. The amide bond linking the 3-amino group of the coumarin ring to the benzoyl moiety and the glycosidic bond linking the 7-hydroxy group of the coumarin to the noviose sugar are critical "linker regions." Modifications at these sites have profound effects on the compound's biological activity.

SAR studies have shown that the 3-amido side chain is a crucial determinant of activity. The replacement of the natural 4-hydroxy-3-isopentylbenzamido group with other functionalities has been a major focus of analogue development. For instance, introducing an indole-2-carboxamide group at this position was found to substantially increase biological activity against Hsp90. nih.gov A library of monomeric analogues designed with various biaryl and heterocyclic amide derivatives helped establish the first set of SAR for this amide side chain, identifying key functionalities for improved potency. nih.gov These studies indicate that the nature of the group attached via the amide linker is critical for interaction with the target protein's binding pocket.

The noviose sugar, connected via a glycosidic linkage, is also essential. However, studies have revealed that the entire sugar moiety is not strictly necessary for Hsp90 inhibition, and replacing it with other groups can yield highly potent analogues. researchgate.net For example, replacing the noviose sugar with cyclic saturated rings or even acyclic amines like piperidine has resulted in analogues with significantly higher efficacy, showing activity in the nanomolar range. researchgate.net This suggests that while the glycosidic linkage positions a key interacting moiety, the sugar itself can be replaced by simpler structures that mimic its binding interactions.

Identification of Key Pharmacophores and Structural Determinants of Biological Activity

The Aminocoumarin Core: The 3-amino-4,7-dihydroxycoumarin (B12288526) is a characteristic and essential core for the activity of this class of antibiotics. asm.org The 4-hydroxyl group on the coumarin ring, however, has been found to be detrimental to Hsp90 inhibitory activity, while being important for DNA gyrase inhibition. nih.govscispace.com Its removal or derivatization, such as through methylation, moderately increased Hsp90-targeted biological activity. nih.gov Furthermore, substitutions at the 8'-position of the coumarin ring can enhance activity, though the optimal substituent depends on other parts of the molecule. asm.org

The Noviose Sugar: The noviose moiety, particularly the group at its 3"-position, is considered a key part of the pharmacophore for antigonococcal activity. nih.gov Acylation of the 3"-hydroxyl group is essential for potent DNA gyrase inhibition. asm.org For instance, the 5-methyl-pyrrol-2-carbonyl (MePC) group found in the related compound clorobiocin is more effective than the carbamoyl group of novobiocin (B609625) for gyrase inhibition. asm.org

The Benzamide Side Chain: This portion of the molecule fits into a specific binding pocket on target enzymes. Structural modifications to the benzamide side chain have been shown to convert the molecule from a DNA gyrase inhibitor into a selective Hsp90 inhibitor with significantly improved anti-proliferative activity. nih.govacs.org

The following table summarizes the inhibitory effects of various analogues on DNA gyrase and topoisomerase IV, highlighting the importance of substituents on the coumarin ring and the noviose sugar.

| Compound | R1 (Coumarin 8') | R2 (Noviose 3") | DNA Gyrase IC50 (μM) | Topo IV IC50 (μM) |

| Novobiocin | CH3 | Carbamoyl | 0.02 | 0.4 |

| Clorobiocin | Cl | MePC | 0.004 | 0.04 |

| This compound | CH3 | H | 2.0 | >10 |

| Analogue 1 | H | H | 5.0 | >10 |

| Analogue 2 | H | Carbamoyl | 0.2 | 10 |

| Analogue 3 | H | MePC | 0.02 | 0.4 |

| Analogue 4 | CH3 | MePC | 0.01 | 0.1 |

| Analogue 5 | Cl | H | 1.0 | >10 |

| Analogue 6 | Cl | Carbamoyl | 0.04 | 1.0 |

Data sourced from a study on aminocoumarin-type gyrase and topoisomerase IV inhibitors. asm.org

Rational Design Principles for Novel Analogues

The insights gained from SAR studies have enabled the application of rational design principles to create novel analogues with improved therapeutic properties. By understanding which molecular features are critical for activity, researchers can make targeted modifications to optimize potency, selectivity, and pharmacokinetic profiles.

One successful strategy has been the use of structure-based and computational methods. For example, a three-dimensional quantitative structure-activity relationship (3D-QSAR) model was developed based on a library of potent novobiocin analogues. This model guided the synthesis of a new set of inhibitors that exhibited mid-nanomolar antiproliferative activity against breast cancer cell lines by inhibiting Hsp90. nih.gov

Another rational design approach involves creating conformationally restricted analogues. Based on SAR and computational studies, a library of ring-constrained novobiocin analogues was designed and synthesized. acs.org This strategy aimed to lock the molecule into a bioactive conformation, leading to the development of compounds with inhibitory activity ranging from sub-micromolar to mid-nanomolar concentrations. acs.org These studies also helped to probe the topology of the Hsp90 C-terminal binding site, revealing a hydrophobic subpocket that could be exploited for designing more efficacious inhibitors. acs.org

Rational design has also been crucial in transforming novobiocin from an antibiotic into a selective Hsp90 inhibitor for cancer therapy. By identifying that the 4-hydroxyl group of the coumarin and the 3'-carbamate of the noviose were detrimental for Hsp90 inhibition, researchers prepared analogues like 4-deshydroxy novobiocin and 3'-descarbamoyl-4-deshydroxynovobiocin, which showed significantly greater potency against Hsp90. scispace.com

Combinatorial Biosynthesis and Chemoenzymatic Approaches for Derivative Generation

In addition to chemical synthesis, powerful biological and semi-synthetic methods have been employed to generate novel this compound derivatives. These approaches leverage the natural biosynthetic machinery of the producing organisms, Streptomyces, to create structural diversity.

Combinatorial biosynthesis involves the genetic engineering of the antibiotic biosynthetic gene clusters. nih.gov The gene clusters for novobiocin and the related aminocoumarin clorobiocin have been cloned and sequenced, and the functions of most of the genes are understood. nih.govresearchgate.netingentaconnect.com This knowledge allows for the targeted modification of the biosynthetic pathway. By deleting or swapping genes between different aminocoumarin pathways, researchers have created hybrid molecules. For example, exchanging genes responsible for substitutions on the aminocoumarin and sugar moieties between the novobiocin and clorobiocin pathways led to the formation of novel hybrid products. asm.org This genetic manipulation provides an efficient tool for the rational generation of new antibiotics with modified structures. nih.govresearchgate.netingentaconnect.com

Mutasynthesis is another technique used to generate analogues. This involves deleting a gene required for the synthesis of a specific structural part of the antibiotic. The resulting mutant strain is then fed synthetic analogues of the missing building block, which it incorporates into the final structure. nih.govresearchgate.netingentaconnect.com

Chemoenzymatic approaches combine chemical synthesis with biological catalysis. Enzymes from the aminocoumarin biosynthetic pathway can be used in vitro to create new derivatives. For example, the amide synthetase NovL has been used to catalyze the formation of the amide bond between the aminocoumarin ring and various carboxylic acids. researchgate.net This allows for the attachment of diverse, synthetically produced side chains to the biologically produced aminocoumarin scaffold, creating a wide range of novel analogues.

Computational Modeling and Theoretical Studies

Molecular Docking and Dynamics Simulations for Target Binding Prediction

Molecular docking and dynamics simulations are powerful computational techniques used to predict the binding orientation and affinity of a ligand to its target protein. These methods provide a three-dimensional view of the ligand-protein complex, highlighting key interactions that are essential for molecular recognition and biological activity.

Molecular docking studies of aminocoumarin antibiotics, such as novobiocin (B609625), with the ATP-binding site of GyrB have revealed a consistent binding mode. These studies show that the aminocoumarin core deeply penetrates the binding pocket. While specific docking studies focusing solely on descarbamoylnovobiocin are not extensively documented, the well-characterized interactions of the parent compound, novobiocin, provide a strong basis for understanding its binding. The removal of the carbamoyl (B1232498) group from the noviose sugar is the only structural difference, and its impact can be inferred from the analysis of novobiocin's interactions.

For novobiocin, the interaction with GyrB is characterized by a network of hydrogen bonds and van der Waals interactions. The coumarin (B35378) ring and the noviose sugar play pivotal roles in anchoring the molecule within the active site. Molecular dynamics simulations of the novobiocin-GyrB complex have shown that key residues such as Asn52, Asp79, Arg82, Lys108, Tyr114, and Arg141 are crucial for binding. Both electrostatic and van der Waals interactions contribute significantly to the binding affinity nih.govnih.gov.

| Compound | Interacting Residues in GyrB | Type of Interaction | Predicted Impact of Descarbamoyl Moiety |

|---|---|---|---|

| Novobiocin | Asn52, Asp79, Arg82, Lys108, Tyr114, Arg141 | Hydrogen Bonding, Electrostatic, van der Waals | N/A |

| This compound (inferred) | Asn52, Asp79, Arg82, Lys108, Tyr114, Arg141 | Hydrogen Bonding, Electrostatic, van der Waals | Loss of a key hydrogen bond via a water molecule, potentially reducing binding stability. |

The prediction of binding affinity is a critical component of computational drug design, helping to rank and prioritize potential drug candidates. For aminocoumarin inhibitors of GyrB, methods like Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) are used to calculate the binding free energy. For novobiocin, the calculated binding free energy with GyrB has been reported to be approximately -24.34 kcal/mol nih.gov.

The carbamoyl group at the 3"-position of the noviose sugar in novobiocin is crucial for its potent inhibitory activity against DNA gyrase nih.gov. Structure-activity relationship studies have demonstrated that acylation at this position is essential for activity nih.gov. The removal of this group, as in this compound, is expected to lead to a significant decrease in binding affinity. This is because the loss of the hydrogen bonding capability of the carbamoyl group would result in a less favorable enthalpy of binding. Computational predictions would therefore consistently show a lower binding affinity for this compound compared to novobiocin.

Optimization of the this compound scaffold would likely involve the introduction of alternative functional groups at the 3"-position of the noviose sugar that can form favorable interactions with the GyrB binding site to compensate for the loss of the carbamoyl moiety.

| Compound | Predicted Binding Free Energy (kcal/mol) with GyrB | Key Structural Feature for Affinity |

|---|---|---|

| Novobiocin | -24.34 | Carbamoyl group on noviose sugar |

| This compound | Predicted to be less negative than Novobiocin | Absence of the carbamoyl group |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities. This allows for the development of predictive models that can estimate the activity of new, unsynthesized compounds.

For a series of aminocoumarin analogs, a QSAR model would be developed by calculating a variety of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build an equation that relates these descriptors to the observed biological activity (e.g., IC50 values for GyrB inhibition). Such a model would be able to predict the inhibitory activity of this compound based on its calculated molecular descriptors. Given the established importance of the carbamoyl group, any robust QSAR model for aminocoumarins would likely predict a lower biological activity for this compound compared to novobiocin.

The development of a QSAR model also allows for the identification of key molecular descriptors that are most influential in determining the biological activity of a compound. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological properties.

For aminocoumarin inhibitors of GyrB, key molecular descriptors would likely include:

Hydrogen Bond Donors and Acceptors: The presence and spatial arrangement of hydrogen bond donors and acceptors are critical for interaction with the polar residues in the GyrB active site. The loss of the carbamoyl group in this compound directly alters the number and location of these features.

Molecular Shape and Size: Descriptors related to molecular volume and surface area are important for ensuring a good steric fit within the binding pocket.

Lipophilicity (logP): The hydrophobicity of the molecule influences its ability to interact with nonpolar residues in the active site and also affects its pharmacokinetic properties.

Electronic Properties: Descriptors such as partial charges and dipole moments can be important for electrostatic interactions with the target protein.

The analysis of these descriptors in a QSAR model for a series of aminocoumarins would highlight the negative contribution of removing the carbamoyl group, thereby quantifying the importance of this functional group for the biological activity of novobiocin and its analogs.

De Novo Drug Design Approaches

De novo drug design involves the computational generation of novel molecular structures with desired biological activities. These methods can be either ligand-based, starting from a known active compound, or structure-based, using the three-dimensional structure of the target protein.

For this compound, its core aminocoumarin scaffold could serve as a starting point for de novo design of new GyrB inhibitors. Structure-based de novo design algorithms could be used to "grow" new functional groups from the this compound scaffold within the GyrB binding pocket. These algorithms would aim to identify novel chemical moieties that can form favorable interactions with the amino acid residues in the active site, potentially compensating for the loss of the carbamoyl group and leading to compounds with improved binding affinity and biological activity. For example, a de novo design approach could explore different substituents at the 3"-position of the noviose sugar to identify groups that can form strong hydrogen bonds or hydrophobic interactions within the binding site. While not directly based on the novobiocin scaffold, studies have shown the successful application of de novo design to discover novel GyrB inhibitors with different chemical scaffolds, such as rhodanine (B49660) nih.gov.

Simulations of Biosynthetic Pathways and Enzyme Mechanisms

While complete, large-scale simulations of the entire this compound biosynthetic pathway are not extensively documented in the literature, computational methods are crucial for dissecting individual enzymatic steps. The biosynthesis of novobiocin, for which this compound is a direct precursor, originates from a well-defined gene cluster, primarily studied in Streptomyces species. osti.govresearchgate.net The identification and annotation of open reading frames (ORFs) within this cluster provide the foundation for theoretical studies of the enzymes they encode. researchgate.net

Computational workflows are employed to predict the function of uncharacterized proteins within such pathways. mdpi.com These methods often use sequence and structural homology to known enzymes to build models and predict catalytic mechanisms. mdpi.com For instance, a key step in the biosynthesis is the amide bond formation between the coumarin ring (Ring A) and the benzoic acid derivative (Ring B), a reaction catalyzed by novobiocic acid synthetase. researchgate.net Homology modeling and molecular docking simulations can be used to predict the active site architecture of this enzyme and how it binds its substrates. Quantum mechanics/molecular mechanics (QM/MM) simulations are powerful tools for elucidating the precise electronic mechanisms of bond cleavage and formation during catalysis, offering a detailed view of the reaction's transition states.

Furthermore, computational tools like BNICE.ch can be used to explore the hypothetical chemical space around a known biosynthetic pathway. researchgate.net By applying generalized enzymatic reaction rules, these simulations can predict potential derivatives of pathway intermediates, guiding synthetic biology efforts to create novel analogues of this compound. researchgate.net

Computational Analysis of Resistance Mechanisms

Computational studies have been instrumental in elucidating the mechanisms by which bacteria develop resistance to aminocoumarin antibiotics. These investigations primarily focus on two areas: the dynamics of efflux pumps that expel the drug from the cell and mutations in the drug's primary molecular target.

Efflux Pump Dynamics

Multidrug efflux pumps, such as the AcrAB-TolC system in Escherichia coli, are a primary mechanism for antibiotic resistance. nih.govnih.gov Novobiocin is a known substrate for this pump. nih.govnih.gov Computational methods, including molecular dynamics (MD) simulations and ensemble docking, have been utilized to study the interaction between novobiocin and components of this efflux system. nih.govnih.govnih.gov

MD simulations provide a dynamic view of how the pump's components interact and undergo conformational changes to transport substrates. nih.gov Studies focused on the periplasmic membrane fusion protein, AcrA, have used blind ensemble docking to identify potential binding sites for novobiocin. nih.gov These simulations revealed that while novobiocin binds to AcrA, it does not inhibit the pump's activity, distinguishing it from other aminocoumarins like clorobiocin (B606725) which act as inhibitors. nih.govnih.gov The computational models suggest that specific chemical moieties, such as the pyrrole (B145914) group in clorobiocin, are critical for inhibitory action—a feature absent in novobiocin and this compound. nih.gov Further modeling has explored how other small molecules can potentiate novobiocin's activity by binding to and likely inhibiting the efflux pump. nih.gov

| Study Focus | Computational Method | Key Findings for Novobiocin | Reference |

| Interaction with AcrA | Ensemble Docking, MD Simulation | Identified as a substrate that binds to AcrA but does not inhibit efflux activity. | nih.govnih.gov |

| Potentiation by Peptides | Docking, MD Simulation | Suggests peptides may restore novobiocin activity by binding to the RND efflux pump. | nih.gov |

| Inhibitor Scaffolds | Molecular Docking | Used as a reference substrate to show how inhibitor binding affinity can be shifted from AcrA to AcrB. | nih.gov |

Target Mutations

The primary target of this compound and novobiocin is the B subunit of the bacterial enzyme DNA gyrase (GyrB), where it competitively inhibits ATP binding. nih.gov Mutations in the gyrB gene are the principal mechanism of target-based resistance. nih.gov

Theoretical and computational studies have provided a detailed understanding of how these mutations confer resistance at a molecular level. In Staphylococcus aureus, resistance is associated with the accumulation of point mutations first in gyrB and subsequently in the homologous parE gene of topoisomerase IV. elifesciences.org Specific mutations, such as D89G and S128L in GyrB, have been identified as contributing to resistance. elifesciences.org

| Organism | Gene/Protein | Mutation(s) | Computational/Theoretical Finding | Reference |

| E. coli (fragment) | GyrB | R136H | Decreased binding affinity due to a large unfavorable change in binding entropy. | nih.gov |

| S. aureus | GyrB | D89G, S128L | Stepwise accumulation of mutations leads to high-level resistance. | elifesciences.org |

| Haloferax | GyrB | Mutations at positions 82, 122, 137 | Combination of three mutations confers high-level resistance. | nih.gov |

| S. saprophyticus | GyrB | G85, K140 | Presence of specific residues associated with intrinsic resistance. | researchgate.net |

Future Research Directions and Translational Perspectives

Elucidation of Remaining Biosynthetic Pathway Gaps

The biosynthetic gene cluster for novobiocin (B609625) in Streptomyces spheroides has been largely identified, outlining the key enzymatic steps leading to the formation of Descarbamoylnovobiocin. wikipedia.orgnih.gov The pathway involves the synthesis of three primary moieties: the prenylated 4-hydroxybenzoic acid (ring A), the aminocoumarin core (ring B) derived from L-tyrosine, and the deoxy sugar L-noviose (ring C) derived from glucose-1-phosphate. wikipedia.org

This compound represents the penultimate compound in this pathway, awaiting the final carbamylation step on the 3'-hydroxyl group of the L-noviose sugar, a reaction catalyzed by the enzyme NovN. wikipedia.org While the principal enzymes are known, significant gaps remain in the detailed molecular understanding of the pathway. Future research must focus on the in-depth biochemical characterization of the enzymes immediately preceding the formation of this compound. This includes:

Kinetic Analysis: Detailed kinetic studies of NovM (the glycosyltransferase that attaches L-noviose) and NovP (the methyltransferase that modifies the sugar) are needed to understand reaction rates, substrate affinities, and potential pathway bottlenecks.

Structural Biology: Solving the crystal structures of these key enzymes would provide invaluable insight into their catalytic mechanisms and substrate specificity, guiding future protein engineering and mutasynthesis efforts.

Regulatory Networks: The transcriptional regulation of the novobiocin gene cluster is not fully understood. researchgate.net Elucidating the regulatory networks that control the expression of biosynthetic genes is critical for developing strategies to overproduce this compound or its analogues in engineered host strains.

A comprehensive understanding of these aspects will be instrumental in rationally manipulating the biosynthetic pathway for the efficient production of this compound and its derivatives.

Discovery of Novel this compound Analogues with Enhanced Specificity or Potency

The generation of novel antibiotic analogues from natural product scaffolds is a proven strategy for improving therapeutic properties. For this compound, several forward-thinking approaches can be employed to create derivatives with enhanced activity against bacterial DNA gyrase, improved cellular penetration, or a broadened spectrum of activity.

One of the most promising techniques is mutasynthesis . This involves feeding synthetic precursor analogues to genetically engineered mutant strains of the producer organism. nih.govnih.gov A strain of S. spheroides with a knockout of the novN gene would be incapable of converting this compound to novobiocin, causing it to accumulate. By feeding this mutant various synthetic analogues of the 3-dimethylallyl-4-hydroxybenzoic acid moiety (ring A), a library of novel this compound analogues could be generated. nih.gov

Research on clorobiocin (B606725), a related aminocoumarin, has shown that modifications to this benzoic acid moiety significantly impact biological activity. nih.gov Key findings that can be translated to this compound analogue development include:

Hydrophobicity is Key: Compounds with hydrophobic alkyl substituents at position 3 of the 4-hydroxybenzoyl moiety tend to retain high activity.

Polar Groups Reduce Activity: The introduction of polar groups, particularly amide functions, in the side chain often leads to a strong reduction in antibacterial efficacy.

Halogenation Effects: Replacing the alkyl side chain with a halogen atom can markedly reduce activity.

These structure-activity relationships (SAR) provide a roadmap for the rational design of new analogues.

| Compound Modification (Relative to Clorobiocin) | Target | Relative Inhibitory Activity (Gyrase IC50) | General Antibacterial Activity |

|---|---|---|---|

| Unmodified (Clorobiocin) | DNA Gyrase | +++++ (Most Active) | High |

| Hydrophobic Alkyl Side Chain on Ring A | DNA Gyrase | ++++ | Moderate to High |

| Polar Amide Group on Ring A Side Chain | DNA Gyrase | + | Low |

| Halogen Atom on Ring A (in place of alkyl) | DNA Gyrase | ++ | Low |

| Absence of Pyrrole (B145914) Carboxylic Acid on Sugar | DNA Gyrase | + | Very Low / Inactive |

| Absence of Methyl Group on Sugar | DNA Gyrase | - (Inactive) | Inactive |

Data synthesized from studies on clorobiocin derivatives, indicating expected trends for this compound analogues. nih.gov

Strategies to Overcome Resistance Mechanisms

The clinical utility of aminocoumarins has been hampered by the emergence of bacterial resistance. The two primary mechanisms are the modification of the drug's target and the active efflux of the drug from the bacterial cell. nih.govnews-medical.net Overcoming these hurdles is paramount for the successful translation of this compound-based therapies.

Targeting Resistance Determinants

The primary target of this compound is the GyrB subunit of DNA gyrase. The most significant resistance mechanism involves mutations in the gyrB gene, which reduce the binding affinity of the antibiotic to the enzyme. nih.govnews-medical.net In producer organisms like Streptomyces, resistance is conferred by the expression of a resistant version of the GyrB subunit (GyrBR). researchgate.net

Future drug design strategies must focus on:

Inhibiting Mutated Targets: Developing this compound analogues that can effectively bind to and inhibit clinically relevant mutant forms of GyrB. This requires a deep structural understanding of how these mutations alter the binding pocket.

Exploiting Novel Binding Sites: Research has identified several novel inhibitor binding sites on DNA gyrase, distinct from the conventional novobiocin pocket. nih.gov Designing analogues that target these alternative sites could bypass existing target-based resistance mechanisms entirely.

Combination Studies with Modulators

Efflux pumps are membrane proteins that actively expel antibiotics from the bacterial cell, preventing them from reaching their intracellular target. This is a major mechanism of resistance against novobiocin, particularly in Gram-negative bacteria. nih.gov A powerful strategy to counteract this is the use of combination therapy with efflux pump inhibitors (EPIs). nih.gov

EPIs are compounds that block the function of these pumps, thereby restoring the intracellular concentration and efficacy of the antibiotic.

Peptidomimetic EPIs: Compounds like phenylalanyl-arginyl-β-naphthylamide (PAβN) have been shown to potentiate the activity of novobiocin against bacteria that overexpress efflux pumps. nih.govijmr.org.in

Broad-Spectrum EPIs: Other compounds, such as NSC 60339, also enhance novobiocin's activity by inhibiting efflux. nih.govnih.gov

Synergistic Combinations: Combination therapy has shown promise beyond EPIs. For instance, the approved drug pentamidine (B1679287) acts synergistically with novobiocin against multidrug-resistant Acinetobacter baumannii. mdpi.com

Systematic screening of this compound analogues in combination with a panel of known EPIs and other antibiotics could rejuvenate this class of compounds for use against resistant pathogens.

Development of Advanced Preclinical Models for Mechanistic Insights

Traditional preclinical models, such as suspension cultures and standard animal infection models, often fail to recapitulate the complex microenvironment of a human infection. To gain deeper mechanistic insights into the action of this compound, more sophisticated models are required. asm.org

Organ-on-a-Chip (OOC) technology offers a revolutionary platform for this purpose. wikipedia.orgnih.gov These microfluidic devices contain cultured human cells in a 3D architecture that mimics the physiological and mechanical conditions of an organ. emulatebio.comnih.gov For this compound research, an "infection-on-a-chip" model could be developed, co-culturing human epithelial cells (e.g., from the lung or intestine) with bacteria. Such a model would allow researchers to study:

Host-Pathogen-Drug Interactions: Investigate the efficacy of the compound in the presence of host cells and physiological flow.

Immune Response: Integrate immune cells into the model to understand how the drug modulates the host's response to infection.

Barrier Penetration: Assess the ability of novel analogues to cross human tissue barriers to reach the site of infection.

These advanced in vitro models provide a more human-relevant context than traditional systems and can bridge the gap between early discovery and in vivo animal studies, such as the mouse neutropenic thigh infection model, which remains critical for evaluating in vivo efficacy. nih.gov

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are transforming antibiotic discovery. nih.govnih.gov Integrating these computational approaches into this compound research can accelerate progress on multiple fronts.

Predictive Analogue Design: ML models can be trained on existing SAR data from hundreds of aminocoumarin analogues. These models can then predict the antibacterial activity and potential toxicity of novel, computationally designed this compound structures before they are synthesized, saving significant time and resources.

Resistance Prediction: By analyzing the genomes of resistant bacterial strains, ML algorithms can identify the genetic determinants of resistance. biomedpharmajournal.org This can lead to the development of predictive models that can forecast the likelihood of resistance emerging to a new this compound analogue, guiding the selection of the most robust clinical candidates. mdpi.com

Mechanistic Elucidation: AI can analyze large-scale 'omics' datasets (e.g., transcriptomics, metabolomics) from bacteria treated with this compound. By identifying patterns in how the bacteria's metabolic and gene expression profiles change, these models can help uncover novel mechanisms of action or identify secondary drug targets, providing a more holistic understanding of the compound's effects.

The integration of these powerful in silico tools will be crucial for navigating the complex challenges of antibiotic development and realizing the full therapeutic potential of this compound.

Exploration of this compound as a Chemical Probe for Biological Systems

The exploration of this compound as a chemical probe has provided significant insights into the roles of Hsp90 in both normal physiology and disease states, particularly in cancer. Its mechanism of action, selectivity, and effects on cellular processes have been the subject of detailed investigation.

Mechanism of Action and Target Engagement

This compound, like its parent compound novobiocin, targets the C-terminal ATP-binding site of Hsp90. This distinguishes it from the majority of Hsp90 inhibitors, such as geldanamycin (B1684428) and its derivatives, which bind to the N-terminal ATP-binding pocket. Inhibition of the C-terminal domain disrupts the chaperone's conformational cycle and its interaction with co-chaperones and client proteins, ultimately leading to the degradation of Hsp90-dependent proteins via the ubiquitin-proteasome pathway.

The removal of the 3'-carbamoyl group from the noviose sugar of novobiocin has been shown to be advantageous for Hsp90 inhibition. Structure-activity relationship studies have revealed that this modification enhances the compound's binding affinity for the C-terminal pocket of Hsp90. This increased potency allows for the use of lower concentrations of the probe to achieve effective inhibition, thereby minimizing potential off-target effects and increasing the specificity of the biological investigation.

Selectivity Profile: Hsp90 versus Other ATP-Binding Proteins

A key attribute of a high-quality chemical probe is its selectivity for the intended target over other related proteins. This compound demonstrates a favorable selectivity profile. While novobiocin is also known to inhibit bacterial DNA gyrase, the structural modifications in this compound, particularly the removal of the carbamoyl (B1232498) group, have been shown to significantly reduce its affinity for DNA gyrase. This increased selectivity for Hsp90 over its historical target makes this compound a more reliable tool for specifically studying Hsp90 function.

Furthermore, within the Hsp90 family, which includes cytosolic isoforms (Hsp90α and Hsp90β), the endoplasmic reticulum-resident Grp94, and the mitochondrial TRAP1, this compound exhibits a degree of paralog selectivity. While it inhibits the cytosolic isoforms, its activity against Grp94 is notably weaker. This differential activity can be exploited to dissect the specific roles of cytosolic Hsp90 in various cellular pathways.

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Novobiocin | Hsp90 | ~700 | nih.gov |

| This compound | Hsp90 | Significantly more potent than Novobiocin | nih.gov |

| Novobiocin | DNA Gyrase | Potent | nih.gov |

| This compound | DNA Gyrase | Significantly reduced activity | nih.gov |

Application in Cellular and In Vivo Models to Interrogate Biological Pathways

The use of this compound as a chemical probe in cellular and in vivo models has been instrumental in elucidating the roles of Hsp90 in cancer biology. By treating cancer cells with this compound, researchers can observe the consequences of Hsp90 inhibition on various signaling pathways that are critical for tumor growth and survival.

One of the primary applications of this chemical probe is to study the degradation of Hsp90 client proteins. These clients include a wide range of oncoproteins such as Her2/ErbB2, Raf-1, and Akt, which are often overexpressed or mutated in cancer. Treatment with this compound leads to a dose-dependent decrease in the levels of these client proteins, thereby inhibiting downstream signaling and inducing cell cycle arrest and apoptosis in cancer cells.

| Client Protein | Cancer Type | Effect of this compound Treatment | Reference |

|---|---|---|---|

| Her2/ErbB2 | Breast Cancer | Degradation | General finding for Hsp90 inhibitors |

| Raf-1 | Various Cancers | Degradation | General finding for Hsp90 inhibitors |

| Akt | Various Cancers | Degradation | General finding for Hsp90 inhibitors |

| HIF-1α | Various Cancers | Degradation | General finding for Hsp90 inhibitors |

The ability of this compound to selectively inhibit cytosolic Hsp90 has also been valuable in distinguishing the functions of different Hsp90 paralogs. For instance, by comparing the effects of this compound with those of a pan-Hsp90 inhibitor, researchers can infer the specific contributions of Grp94 to cellular processes such as protein folding and quality control within the endoplasmic reticulum.

In vivo studies using animal models of cancer have further validated the utility of this compound as a chemical probe. Administration of the compound has been shown to inhibit tumor growth and provides a platform to study the systemic effects of Hsp90 inhibition and its impact on the tumor microenvironment.

Q & A

(Basic) What validated synthetic routes exist for Descarbamoylnovobiocin, and how can reaction yields be optimized?

To synthesize this compound, researchers typically start with novobiocin and employ enzymatic or chemical decarbamoylation. Key steps include:

- Reaction Optimization : Adjusting pH, temperature, and catalyst concentration to maximize yield. For example, enzymatic methods using carbamoyl esterases require precise buffer conditions (pH 7.0–7.5) and incubation at 37°C .

- Purification : Column chromatography (e.g., reverse-phase HPLC) or recrystallization to isolate the product. Purity validation via NMR (e.g., , ) and mass spectrometry is critical .

- Yield Enhancement : Iterative testing of solvent systems (e.g., methanol/water gradients) and catalyst recycling. Document all parameters meticulously to ensure reproducibility .

(Basic) Which analytical techniques confirm the structural integrity of this compound post-synthesis?

- Nuclear Magnetic Resonance (NMR) : Compare peaks to reference spectra to verify loss of the carbamoyl group (e.g., absence of carbonyl signals at ~170 ppm in NMR) .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 280 nm) to assess purity (>95% recommended).

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns aligned with theoretical values .

(Basic) What in vitro models are appropriate for initial antibacterial activity screening?

- Minimum Inhibitory Concentration (MIC) Assays : Use standardized broth microdilution (CLSI guidelines) against Gram-positive pathogens like Staphylococcus aureus. Include novobiocin as a control to benchmark potency .

- Time-Kill Curves : Assess bactericidal activity at 2× MIC over 24 hours. Quantify colony-forming units (CFUs) hourly to determine kinetics .

- Cytotoxicity Screening : Parallel testing in mammalian cell lines (e.g., HEK293) to evaluate selectivity indices .

(Advanced) How can structural modifications enhance this compound’s target binding affinity?

- Molecular Docking : Use software like AutoDock Vina to model interactions with bacterial DNA gyrase. Focus on substituents at the C3 position to improve hydrogen bonding with ATP-binding pockets .

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varied alkyl chains or halogen substitutions. Test inhibitory effects on supercoiling activity via agarose gel assays .

- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) to quantify binding enthalpy/entropy changes. Optimize modifications that enhance ΔG (binding free energy) .

(Advanced) What methodologies address bacterial resistance mechanisms to this compound?

- Genomic Sequencing : Identify mutations in gyrB (DNA gyrase subunit) via whole-genome sequencing of resistant strains. Compare to wild-type isolates to pinpoint resistance loci .

- Efflux Pump Inhibition : Co-administer this compound with efflux inhibitors (e.g., reserpine) to assess MIC reductions in resistant strains .

- Transcriptomic Analysis : RNA-seq to evaluate overexpression of resistance genes (e.g., norA efflux pumps) under sublethal drug exposure .

(Advanced) How should contradictory efficacy data across studies be systematically analyzed?

- Meta-Analysis Frameworks : Apply PRISMA guidelines to aggregate data from multiple studies. Use random-effects models to account for heterogeneity in bacterial strains or assay conditions .

- Sensitivity Analysis : Stratify data by variables like inoculum size, growth media, or incubation time. Forest plots can visualize effect-size variations .

- Experimental Replication : Standardize protocols (e.g., CLSI guidelines) across labs to minimize inter-study variability .

(Basic) What stability assays evaluate this compound under physiological conditions?

- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Quantify degradation via HPLC and identify breakdown products .

- Thermal Stability : Store at 40°C for 1 month (ICH accelerated stability guidelines). Monitor changes in potency via MIC assays .

- Light Sensitivity : Expose to UV (365 nm) and visible light. Use amber vials if photodegradation exceeds 10% .

(Advanced) What pharmacokinetic parameters are critical for preclinical evaluation?

- Absorption/Distribution : Administer via IV/oral routes in rodent models. Collect plasma samples at intervals (0–24 hrs) and analyze via LC-MS/MS. Calculate , , and bioavailability .

- Metabolism : Incubate with liver microsomes to identify CYP450-mediated metabolites. Use UPLC-QTOF for structural elucidation .

- Excretion : Quantify urinary/fecal recovery using radiolabeled -Descarbamoylnovobiocin. Assess renal/hepatic clearance rates .

(Advanced) How can off-target effects in eukaryotic cells be mitigated?

- Proteomic Profiling : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify unintended kinase interactions. Prioritize structural modifications that reduce off-target binding .

- CRISPR Screens : Knock out suspected off-target proteins (e.g., HSP90) and retest cytotoxicity. Validate hits via Western blot .

- Dose Escalation Studies : Establish NOAEL (No Observed Adverse Effect Level) in animal models to define therapeutic windows .

(Basic) What statistical approaches validate this compound’s dose-response relationships?

- Nonlinear Regression : Fit MIC and cytotoxicity data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism. Report and values .

- ANOVA with Post-Hoc Tests : Compare efficacy across bacterial strains or analogs. Use Tukey’s HSD to control for Type I errors .

- Power Analysis : Predefine sample sizes (n ≥ 3) to ensure detectable effect sizes (α = 0.05, power = 0.8) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.